Tyrphostin 47

Overview

Description

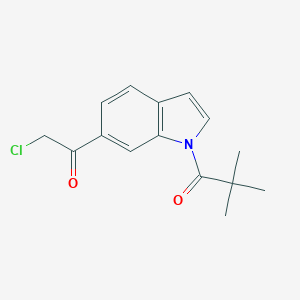

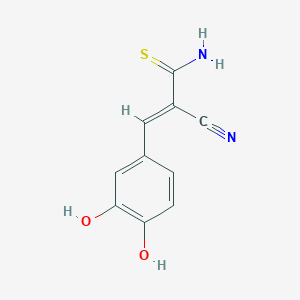

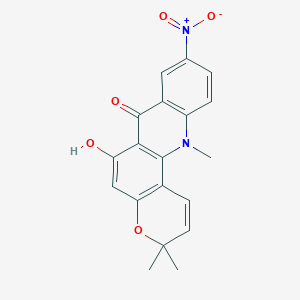

Tyrphostin 47 is a small molecular weight inhibitor of epidermal growth factor (EGF) receptor kinase activity . It is designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . The molecular formula of Tyrphostin 47 is C10H8N2O2S, and it has a molecular weight of 220.3 .

Molecular Structure Analysis

The molecular structure of Tyrphostin 47 is represented by the formula C10H8N2O2S . The exact mass is 220.03, and the elemental analysis shows that it contains 54.53% Carbon, 3.66% Hydrogen, 12.72% Nitrogen, 14.53% Oxygen, and 14.56% Sulfur .

Physical And Chemical Properties Analysis

Tyrphostin 47 has a melting point of 213 °C . It is soluble in DMSO (50 mg/ml), yielding a clear, orange solution. It is also soluble in ethanol (40 mM) . Tyrphostins should be stable for months in DMSO stored frozen .

Scientific Research Applications

Inhibition of Epidermal Growth Factor (EGF) Receptor Kinase Activity

Tyrphostin 47 is one of a series of small molecular weight inhibitors of epidermal growth factor (EGF) receptor kinase activity . It was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain .

Probing the Role of Tyrosine Phosphorylation in NF-κB Activation

Tyrphostin 47 has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines .

Blocking Induction of Scavenger Receptor Activity

A study in rabbit and human smooth muscle cells has indicated that Tyrphostin 47 blocks induction of scavenger receptor activity, as mediated by various growth factors .

Investigation of Cl- Secretion in Intestinal Epithelial Cells

Tyrphostin 47 has been utilized to investigate Cl- secretion in T84 human intestinal epithelial cell monolayers and the role of cystic fibrosis transmembrane conductance regulator in this process .

Studying the Internalization of Insulin-like Growth Factor Receptors

The internalization of two insulin-like growth factor receptors in rat hippocampal neurons has been studied with Tyrphostin 47 .

Investigation of Pial Arteriolar Dilation

An investigation of pial arteriolar dilation in rats and the role of endothelial nitric oxide synthase in this process has used Tyrphostin at 10 µM .

Inhibition of the Mycobacterium Tuberculosis Pup Proteasome System

Tyrphostin 47 analogues have been developed to study inhibition of the Mycobacterium tuberculosis Pup Proteasome System . Several of the synthesized compounds inhibit the depupylation actions of Dop on native substrate, FabD-Pup .

Inhibition of Pupylation Activity of PafA

Importantly, the pupylation activity of PafA, the sole Pup ligase in Mycobacterium tuberculosis, was also inhibited by some of these compounds .

Mechanism of Action

Target of Action

The primary target of Tyrphostin 47 is the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as erbB1, is a receptor tyrosine kinase involved in the regulation of cellular homeostasis . It plays a crucial role in cell proliferation, survival, differentiation, and migration .

Mode of Action

Tyrphostin 47 was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain of the EGFR . By inhibiting the kinase activity of EGFR, Tyrphostin 47 prevents the phosphorylation of tyrosine residues in the intracellular domain of the receptor . This inhibition disrupts the downstream signaling pathways activated by EGFR, leading to changes in cellular processes .

Biochemical Pathways

Tyrphostin 47 affects several biochemical pathways. One of the key pathways is the cell cycle progression. It has been shown to cause a significant delay in the progression of cells through G1 and S phases of the cell cycle . This is achieved through the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex .

Pharmacokinetics

It is known that tyrphostin 47 is soluble in dmso and ethanol , which could potentially influence its absorption and distribution in the body. The stability of Tyrphostin 47 in DMSO stored frozen suggests that it may have a relatively long half-life .

Result of Action

The inhibition of EGFR by Tyrphostin 47 leads to a variety of molecular and cellular effects. For instance, it has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . Additionally, it has been shown to block the induction of scavenger receptor activity in rabbit and human smooth muscle cells .

Action Environment

The action, efficacy, and stability of Tyrphostin 47 can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate the hydrolysis of Tyrphostin 47 . Furthermore, the cellular environment, including the presence of other growth factors and the specific cell type, can also influence the action of Tyrphostin 47 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin 47 | |

CAS RN |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: Tyrphostin 47 functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , ]

Q2: How does Tyrphostin 47 affect the activity of EGFR?

A2: Tyrphostin 47 binds to the EGFR, inhibiting its tyrosine kinase activity and preventing the subsequent phosphorylation cascade responsible for signal transduction. [, , ]

Q3: What are the downstream consequences of Tyrphostin 47's inhibitory action on tyrosine kinases?

A3: Depending on the cell type and specific tyrosine kinases involved, Tyrphostin 47 has been shown to:

- Inhibit cell proliferation [, ]

- Attenuate allergic responses in airway smooth muscle [, , ]

- Block endocytosis of Candida albicans by endothelial cells []

- Suppress growth cone collapse and neurite retraction in neuronal cells []

- Reduce vascular contraction in response to various agonists [, , , ]

- Block the parthenogenetic activation of pig oocytes []

Q4: What is the molecular formula and weight of Tyrphostin 47?

A4: The molecular formula of Tyrphostin 47 is C19H12N2O4, and its molecular weight is 332.31 g/mol. [Refer to chemical databases like PubChem or ChemSpider for structural information]

Q5: What is known about the stability of Tyrphostin 47?

A5: The research articles do not provide specific details regarding the stability of Tyrphostin 47 under various conditions.

Q6: What is the historical significance of Tyrphostin 47 in tyrosine kinase research?

A27: Tyrphostin 47 played a significant role in early research on tyrosine kinases, particularly in elucidating the involvement of these enzymes in various cellular processes. [, , , , , ] Its discovery and use as a tool compound helped advance the understanding of tyrosine kinase signaling pathways.

Q7: What are some examples of cross-disciplinary applications of Tyrphostin 47?

A7: Tyrphostin 47 has been used in research spanning diverse fields, highlighting its versatility as a tool to investigate tyrosine kinase involvement in:

- Cell Biology: Studying endocytosis, cytoskeletal reorganization, and signal transduction. [, , ]

- Immunology: Investigating mast cell activation and allergic responses. [, , ]

- Vascular Biology: Examining smooth muscle contraction and blood vessel function. [, , , , ]

- Developmental Biology: Exploring the role of EGFR in embryonic development. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)